

Barium thiosulfate handling and safety precautions

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Compound of Interest

Compound Name: Barium thiosulfate

Cat. No.: B1580492

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Barium Thiosulfate: Technical Support Center

Welcome to the **Barium Thiosulfate** Technical Support Center. This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments involving **barium thiosulfate**.

Frequently Asked Questions (FAQs)

1. What is **Barium Thiosulfate**?

Barium thiosulfate (BaS_2O_3) is an inorganic compound that appears as a colorless or white crystalline powder.^{[1][2][3]} It is known to be poisonous and is very slightly soluble in water.^[3]

2. What are the primary hazards associated with **Barium Thiosulfate**?

Barium thiosulfate is classified as harmful if swallowed or inhaled.^{[4][5][6][7]} It is not flammable.^[8]

3. What personal protective equipment (PPE) should I use when handling **Barium Thiosulfate**?

It is recommended to use the following personal protective equipment:

- Eye/Face Protection: Safety glasses or chemical safety goggles.

- Skin Protection: Chemical-resistant gloves and appropriate protective clothing to prevent skin exposure.[5]
- Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]

4. How should I store **Barium Thiosulfate**?

Store **barium thiosulfate** in a tightly closed container in a cool, dry, and well-ventilated place. [4][5][8] Keep it away from incompatible materials such as strong oxidizing agents.[5]

5. How should I dispose of **Barium Thiosulfate** waste?

Barium thiosulfate waste is considered hazardous and must be disposed of in accordance with local, regional, and national regulations.[5][7] Contact a licensed professional waste disposal service to dispose of this material.[5]

Troubleshooting Guides

Experiment 1: Synthesis of **Barium Thiosulfate** by Precipitation

Objective: To synthesize **barium thiosulfate** by reacting a soluble barium salt with a soluble thiosulfate salt.[9]

Common Problems & Solutions:

Problem	Possible Cause	Solution
Low yield of precipitate.	Incomplete reaction due to incorrect stoichiometry.	Ensure molar equivalents of reactants are calculated and measured accurately.
The precipitate is too fine and passes through the filter paper.	Use a finer grade of filter paper or a membrane filter. Allow the precipitate to settle completely before decanting the supernatant.	
Loss of product during washing.	Wash the precipitate with a minimal amount of ice-cold water to reduce dissolution. [10]	
Precipitate appears discolored (e.g., yellow).	Decomposition of thiosulfate in an acidic solution, leading to sulfur precipitation.	Ensure the reaction is carried out in a neutral or slightly alkaline solution. Avoid using acidic starting materials.
Contamination of reactants.	Use pure, analytical grade reactants.	
Precipitate is difficult to filter.	The formation of very fine, colloidal particles.	Gently heat the solution (do not boil) to encourage particle agglomeration (Ostwald ripening).
Add a small amount of a flocculating agent if compatible with the experimental requirements.		

Experiment 2: Use of Barium Thiosulfate in a Reaction

Objective: To use **barium thiosulfate** as a reactant in an aqueous solution.

Common Problems & Solutions:

Problem	Possible Cause	Solution
Barium thiosulfate does not dissolve.	Barium thiosulfate has very low solubility in water (0.21 g/100 g at 18.5°C).[3][11]	If the experiment allows, use a co-solvent. However, be aware that it is practically insoluble in alcohol, ether, acetone, CCl ₄ , and CS ₂ . [3] For most applications, it will be used as a suspension.
The reaction mixture turns cloudy with a yellow precipitate.	Decomposition of the thiosulfate ion in the presence of acid, forming elemental sulfur.[12]	Buffer the reaction mixture to maintain a neutral or slightly alkaline pH.
The reaction rate is slower than expected.	The low solubility of barium thiosulfate limits the concentration of thiosulfate ions in the solution, thus affecting the reaction rate.	Increase the surface area of the barium thiosulfate by grinding it into a fine powder.
Increase the temperature of the reaction, but be cautious as barium thiosulfate decomposes at 220°C.[2][11]		
Vigorously stir the reaction mixture to maintain a saturated solution.		

Quantitative Data Summary

Property	Value	Reference
Molecular Formula	BaS ₂ O ₃	[1][3]
Molecular Weight	249.46 g/mol	[3][4]
Appearance	White crystalline powder	[2]
Odor	Odorless	[1]
Melting Point	Decomposes at 220°C	[2][11]
Density	3.5 g/cm ³ (Monohydrate at 18°C)	[1]
Solubility in Water	0.21 g/100 g at 18.5°C	[11]
Solubility in other solvents	Insoluble in ethanol	[2]

Experimental Protocols

Synthesis of Barium Thiosulfate Monohydrate

This protocol is adapted from established chemical preparation methods.[10]

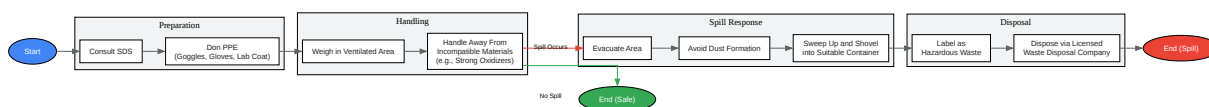
Materials:

- Barium chloride dihydrate (BaCl₂·2H₂O)
- Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
- Distilled water
- 95% Ethanol
- Beakers
- Stirring rod
- Suction filtration apparatus (Buchner funnel, filter flask, vacuum source)
- Filter paper

Procedure:

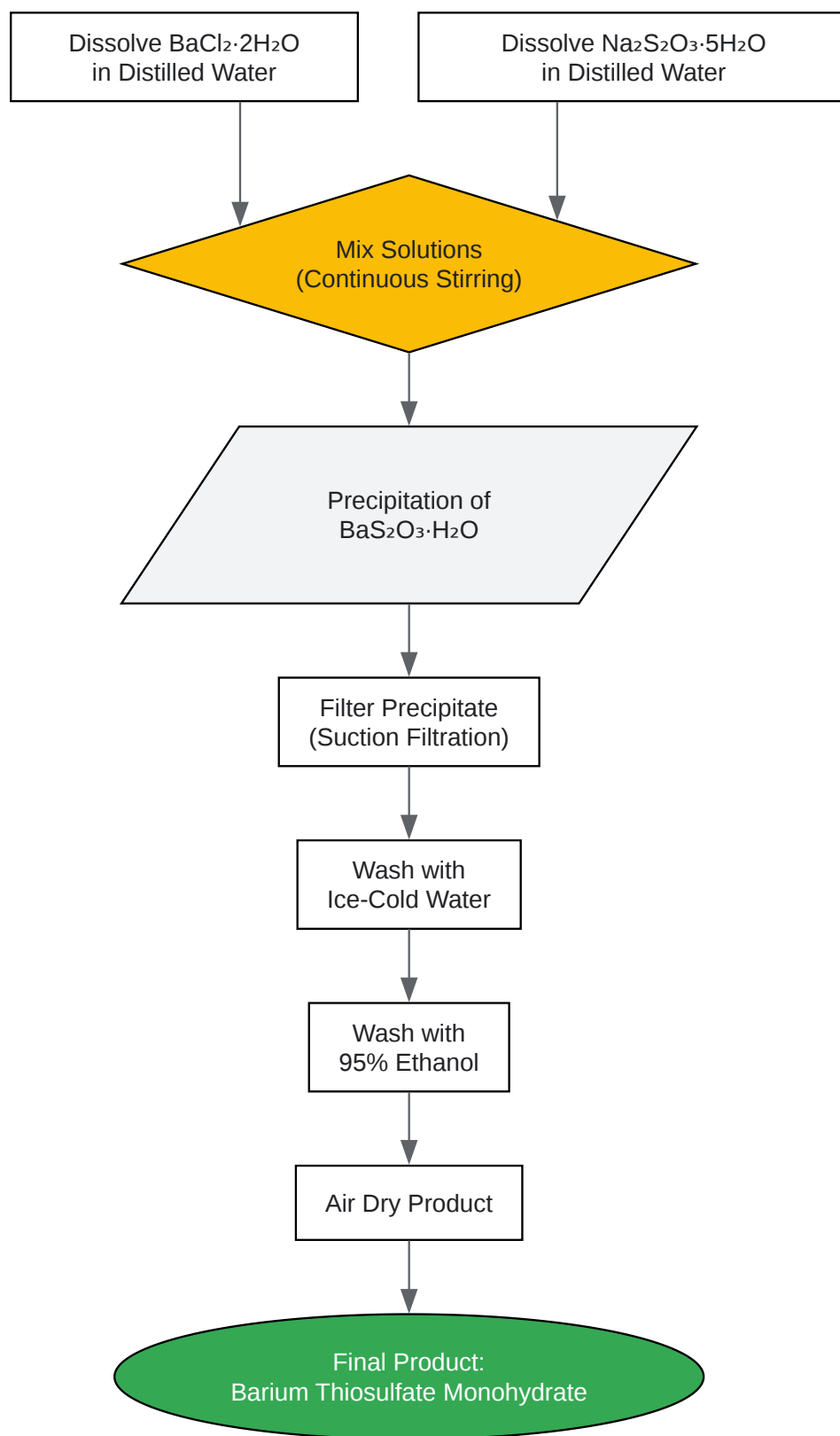
- Dissolve 35 g of barium chloride dihydrate in 100 mL of distilled water in a beaker.
- In a separate beaker, dissolve 35.5 g of sodium thiosulfate pentahydrate in a minimal amount of distilled water.
- Slowly add the sodium thiosulfate solution to the barium chloride solution while stirring continuously. A white precipitate of **barium thiosulfate** monohydrate will form.
- Continue stirring the mixture for 10-15 minutes to ensure the reaction goes to completion.
- Set up the suction filtration apparatus.
- Filter the precipitate under suction.
- Wash the precipitate with three 20 mL portions of ice-cold water.[10]
- Wash the precipitate with a 20 mL portion of 95% ethanol.[10]
- Allow the precipitate to air dry on the filter paper.

Visualizations



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Caption: Workflow for safe handling of **Barium Thiosulfate**.



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Caption: Experimental workflow for **Barium Thiosulfate** synthesis.

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